aphs
Overview
Description
It is primarily known for its ability to confer resistance to aminoglycoside antibiotics by phosphorylating the hydroxyl groups on these antibiotics, thereby inactivating them . This compound is crucial in understanding bacterial resistance mechanisms and developing strategies to overcome antibiotic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of APHS involves the use of nucleotide triphosphates as phosphate donors. The reaction typically requires the presence of a nucleoside triphosphate cosubstrate and a hydroxyl nucleophile on the aminoglycoside substrate . The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 8.0, and the reaction is usually carried out at room temperature.
Industrial Production Methods: Industrial production of this compound involves fermentation processes using genetically engineered strains of bacteria such as Escherichia coli or Bacillus subtilis. These bacteria are cultured in large bioreactors under controlled conditions to produce this compound in significant quantities. The enzyme is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: APHS primarily undergoes phosphorylation reactions. It transfers the γ-phosphate group from a nucleotide triphosphate to the hydroxyl groups on aminoglycoside antibiotics .
Common Reagents and Conditions:
Reagents: Nucleotide triphosphates (e.g., ATP, GTP), aminoglycoside antibiotics (e.g., kanamycin, gentamicin).
Conditions: Aqueous buffer solutions with a pH range of 7.0 to 8.0, room temperature.
Major Products: The major products of these reactions are phosphorylated aminoglycoside antibiotics, which are rendered inactive against bacterial targets .
Scientific Research Applications
APHS has a wide range of applications in scientific research:
Chemistry: Used as a model enzyme to study phosphorylation mechanisms and enzyme kinetics.
Biology: Helps in understanding bacterial resistance mechanisms and developing new antibiotics.
Mechanism of Action
APHS exerts its effects by transferring a phosphate group from a nucleotide triphosphate to the hydroxyl groups on aminoglycoside antibiotics. This phosphorylation inactivates the antibiotics, preventing them from binding to their target sites on bacterial ribosomes. The molecular targets of this compound are the hydroxyl groups on the aminoglycoside antibiotics, and the pathway involved is the phosphorylation pathway .
Comparison with Similar Compounds
Aminoglycoside N-acetyltransferases (AACs): These enzymes confer resistance by acetylating the amino groups on aminoglycoside antibiotics.
Aminoglycoside O-adenyltransferases (ANTs): These enzymes confer resistance by adenylating the hydroxyl groups on aminoglycoside antibiotics.
Uniqueness of APHS: this compound is unique in its ability to phosphorylate hydroxyl groups on aminoglycoside antibiotics, a mechanism distinct from the acetylation and adenylation mechanisms of AACs and ANTs. This unique mechanism makes this compound a critical target for developing inhibitors to combat antibiotic resistance .
Properties
IUPAC Name |
(2-hept-2-ynylsulfanylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2S/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-13(2)16/h7-8,10-11H,3-5,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMBHQRROXQUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCSC1=CC=CC=C1OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175069 | |
Record name | APHS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209125-28-0 | |
Record name | APHS | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209125280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | APHS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-HEPTYNYLTHIO)-PHENOL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC4EUY582 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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